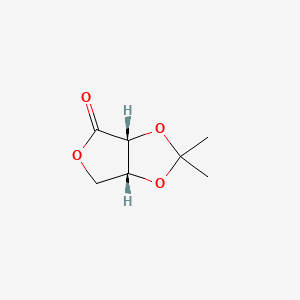
2-Bromo-5-cyclopentyloxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-cyclopentyloxypyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazine derivative that is used in the synthesis of a wide range of organic compounds. In
Wirkmechanismus
The mechanism of action of 2-Bromo-5-cyclopentyloxypyrazine is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known to be non-toxic and non-carcinogenic. It is also not mutagenic or teratogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-Bromo-5-cyclopentyloxypyrazine is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a valuable reagent in the lab. However, its limited solubility in water can pose a challenge in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-5-cyclopentyloxypyrazine. One area of interest is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in materials science, such as the synthesis of novel polymers. Additionally, further studies on the mechanism of action and biochemical effects of this compound could provide valuable insights into its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields, such as organic chemistry and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new synthetic methods and novel applications in various fields.
Synthesemethoden
The synthesis of 2-Bromo-5-cyclopentyloxypyrazine involves the reaction of 2,5-dichloropyrazine with cyclopentanol in the presence of sodium hydride and 1,2-dichloroethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 70%.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-cyclopentyloxypyrazine has several potential applications in the field of organic chemistry. It is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in the preparation of heterocyclic compounds.
Eigenschaften
IUPAC Name |
2-bromo-5-cyclopentyloxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFZMBEDSYDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine](/img/structure/B2681352.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2681355.png)
![N-(4-ethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2681356.png)
![6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2681357.png)


![2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2681363.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)


![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)